molecular formula C14H15NOS2 B4431779 4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE

Cat. No.: B4431779
M. Wt: 277.4 g/mol
InChI Key: VAVHMBZISKPXTK-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a thiophene ring substituted with dimethyl groups and a phenyl group bearing a methylsulfanyl substituent. The compound’s unique structure makes it of interest in various fields of scientific research.

Properties

IUPAC Name

4,5-dimethyl-N-(2-methylsulfanylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS2/c1-9-10(2)18-8-11(9)14(16)15-12-6-4-5-7-13(12)17-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVHMBZISKPXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Nitro-substituted, halogen-substituted derivatives

Scientific Research Applications

4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethylthiophene-3-carboxamide
  • 2-(Methylsulfanyl)aniline
  • Thiophene-3-carboxamide derivatives

Uniqueness

4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE stands out due to its unique combination of a thiophene ring with dimethyl and methylsulfanyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
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4,5-DIMETHYL-N~3~-[2-(METHYLSULFANYL)PHENYL]-3-THIOPHENECARBOXAMIDE

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